Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({2-oxabicyclo[221]heptan-4-yl}methyl)amine is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic hydrogenation and subsequent functional group modifications to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved include metabolic and signaling pathways, where the compound can act as an inhibitor or activator .
Comparison with Similar Compounds
Similar Compounds
2-{1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}acetic acid: Similar bicyclic structure with an acetic acid group.
7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyloxiranyl)-: Another bicyclic compound with different functional groups.
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Similar structure with isopropyl and methyl groups.
Uniqueness
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine stands out due to its specific combination of the oxabicycloheptane ring and the methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-methyl-1-(2-oxabicyclo[2.2.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-9-5-8-3-2-7(4-8)10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
ZFYIGHIIZJTDMG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CCC(C1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.